molecular formula C10H15NOS B6202369 N-(thiolan-3-yl)hexa-2,4-dienamide CAS No. 1883252-36-5

N-(thiolan-3-yl)hexa-2,4-dienamide

Cat. No.: B6202369
CAS No.: 1883252-36-5
M. Wt: 197.30 g/mol
InChI Key: JCSGENGJABCPRV-MQQKCMAXSA-N
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Description

N-(thiolan-3-yl)hexa-2,4-dienamide (molecular formula: C₁₀H₁₃NOS) is a thioamide derivative characterized by a hexa-2,4-dienamide backbone linked to a thiolan-3-yl (tetrahydrothiophene) substituent . Its structure combines a conjugated diene system with a sulfur-containing heterocycle, which may confer unique reactivity and physicochemical properties compared to non-sulfur analogs.

Properties

CAS No.

1883252-36-5

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(2E,4E)-N-(thiolan-3-yl)hexa-2,4-dienamide

InChI

InChI=1S/C10H15NOS/c1-2-3-4-5-10(12)11-9-6-7-13-8-9/h2-5,9H,6-8H2,1H3,(H,11,12)/b3-2+,5-4+

InChI Key

JCSGENGJABCPRV-MQQKCMAXSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)NC1CCSC1

Canonical SMILES

CC=CC=CC(=O)NC1CCSC1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiolan-3-yl)hexa-2,4-dienamide typically involves the reaction of thiolane derivatives with hexa-2,4-dienoic acid or its derivatives. One common method includes the following steps:

    Formation of Thiolane Derivative: Thiolane is synthesized through the cyclization of 1,4-dihalobutanes with sodium sulfide.

    Amidation Reaction: The thiolane derivative is then reacted with hexa-2,4-dienoic acid chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(thiolan-3-yl)hexa-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bonds in the hexa-2,4-dienamide moiety can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated amides.

    Substitution: Substituted amides with different functional groups.

Scientific Research Applications

N-(thiolan-3-yl)hexa-2,4-dienamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(thiolan-3-yl)hexa-2,4-dienamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The thiolane ring and the conjugated dienamide system can participate in various binding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Hexa-2,4-dienamide Derivatives

Compounds sharing the hexa-2,4-dienamide scaffold but differing in substituents include:

  • (2E,4E)-N-(p-fluorophenyl)hexa-2,4-dienamide (2c) : Features a para-fluorophenyl group instead of thiolan-3-yl. This derivative demonstrated herbicidal activity, inhibiting shoot and root growth in bioassays .
  • (2E,4E)-N-(o-naphthyl)hexa-2,4-dienamide (2d) : Substituted with an ortho-naphthyl group, this compound also exhibited potent herbicidal effects, suggesting the importance of aromatic substituents in bioactivity .

Key Comparison :

Compound Substituent Bioactivity Molecular Formula
N-(thiolan-3-yl)hexa-2,4-dienamide Thiolan-3-yl Undocumented C₁₀H₁₃NOS
(2E,4E)-N-(p-fluorophenyl)hexa-2,4-dienamide p-Fluorophenyl Herbicidal C₁₂H₁₀FNO
(2E,4E)-N-(o-naphthyl)hexa-2,4-dienamide o-Naphthyl Herbicidal C₁₆H₁₃NO

Penta-2,4-dienamide Analogs

Compounds with shorter carbon chains but similar conjugated systems include:

  • (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a) : Exhibits antimicrobial properties and higher thermal stability (m.p. 230–231°C) due to the benzodioxol and triazole groups .

Functional Implications :

  • Chain Length : The hexa-2,4-dienamide scaffold in this compound provides greater conformational flexibility compared to penta-2,4-dienamides, which may influence binding affinity in biological systems.

Functional Group Variants

  • (2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid: A dienoic acid derivative identified in BPA degradation studies, highlighting the reactivity of conjugated dienes in environmental processes . Unlike thioamides, this compound’s carboxylic acid groups confer high polarity and acidity.

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